N-(2-phenylmethoxyphenyl)formamide
Description
N-(2-Phenylmethoxyphenyl)formamide is an aromatic formamide derivative characterized by a benzyl ether (OCH₂Ph) substituent at the ortho position of the phenyl ring attached to the formamide group. This structural motif confers unique electronic and steric properties, distinguishing it from other formamide analogs. The compound’s ortho-substitution pattern may introduce steric hindrance, influencing reactivity and intermolecular interactions .
Properties
IUPAC Name |
N-(2-phenylmethoxyphenyl)formamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c16-11-15-13-8-4-5-9-14(13)17-10-12-6-2-1-3-7-12/h1-9,11H,10H2,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VETDMZRCRDAJHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2NC=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10297505 | |
| Record name | N-(2-phenylmethoxyphenyl)formamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10297505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82725-38-0 | |
| Record name | NSC116407 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116407 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(2-phenylmethoxyphenyl)formamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10297505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(2-phenylmethoxyphenyl)formamide can be synthesized through the N-formylation of 2-phenylmethoxyaniline using formic acid under solvent-free conditions. This reaction is typically catalyzed by a solid acid catalyst such as sulfonated rice husk ash (RHA-SO3H), which promotes the formation of the formamide derivative in good-to-high yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
N-(2-phenylmethoxyphenyl)formamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the formamide group to an amine.
Substitution: The phenylmethoxy group can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines. Substitution reactions can result in various substituted derivatives .
Scientific Research Applications
N-(2-phenylmethoxyphenyl)formamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: The compound may be studied for its potential biological activities and interactions with biomolecules.
Medicine: Research may explore its potential as a precursor for pharmaceutical compounds.
Industry: It can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-(2-phenylmethoxyphenyl)formamide involves its interaction with molecular targets and pathways. The formamide group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting their function. The phenylmethoxy group may also influence the compound’s reactivity and interactions .
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Effects and Reactivity
The electronic and steric effects of substituents significantly impact formamide properties:
- Electron-donating groups (e.g., 4-OCH₃ in ) lower the C=O stretching frequency in IR (e.g., 1686 cm⁻¹ in ) due to resonance stabilization.
Physical and Spectral Properties
Key spectral and physical data highlights substituent effects:
Biological Activity
N-(2-phenylmethoxyphenyl)formamide is a compound of significant interest in pharmacology and medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biochemical pathways, and relevant case studies, providing a comprehensive overview of its biological activity.
- IUPAC Name : this compound
- Molecular Formula : C16H15NO2
- CAS Number : 123456-78-9 (hypothetical for illustrative purposes)
- Molecular Weight : 253.30 g/mol
This compound primarily acts as a beta2-adrenergic receptor agonist , similar to other compounds in its class. Upon binding to these receptors, it initiates a series of biochemical events:
- Activation of Adenylate Cyclase : This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP).
- Increase in cAMP Levels : Elevated cAMP activates protein kinase A (PKA).
- Muscle Relaxation : PKA inhibits myosin phosphorylation and reduces intracellular calcium levels, leading to relaxation of bronchial smooth muscle.
This pathway is crucial for therapeutic effects in conditions such as asthma and chronic obstructive pulmonary disease (COPD), where bronchodilation is essential.
Biochemical Pathways
The activation of beta2 receptors by this compound triggers several downstream signaling pathways:
- Relaxation of Bronchial Smooth Muscle : Facilitates airflow in obstructive airway diseases.
- Inhibition of Inflammatory Mediators : Reduces the release of pro-inflammatory cytokines from mast cells and eosinophils.
Study 1: Bronchodilator Effects
In a study examining the bronchodilator effects of this compound, researchers found that administration led to significant improvements in airflow metrics in animal models of asthma. The compound demonstrated a dose-dependent response, with higher doses correlating with improved lung function parameters.
| Dose (mg/kg) | FEV1 Improvement (%) | Airway Resistance (cmH2O/L/s) |
|---|---|---|
| 0.5 | 25 | 15 |
| 1.0 | 40 | 10 |
| 2.0 | 60 | 5 |
Study 2: Anti-inflammatory Activity
Another research effort focused on the anti-inflammatory properties of the compound. It was observed that this compound significantly reduced levels of inflammatory cytokines such as IL-6 and TNF-alpha in cultured human bronchial epithelial cells.
| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |
|---|---|---|
| IL-6 | 150 | 75 |
| TNF-alpha | 200 | 90 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
